molecular formula C20H24N2O B5298463 2-(4-benzylpiperidin-1-yl)-N-phenylacetamide

2-(4-benzylpiperidin-1-yl)-N-phenylacetamide

Cat. No.: B5298463
M. Wt: 308.4 g/mol
InChI Key: FNPGPPKOMSXJIK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-phenylacetamide typically involves the reaction of 4-benzylpiperidine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter release.

    Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-phenylacetamide involves its interaction with various molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.

    Benzylpiperazine: Another piperidine derivative with stimulant properties.

    Tetrahydroisoquinoline: A compound with a similar piperidine ring structure but different functional groups.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-N-phenylacetamide is unique due to its specific combination of a benzylpiperidine moiety and a phenylacetamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(21-19-9-5-2-6-10-19)16-22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGPPKOMSXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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